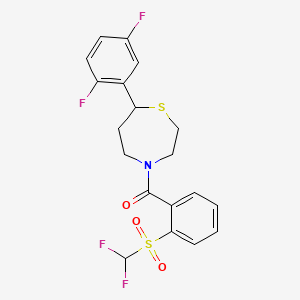

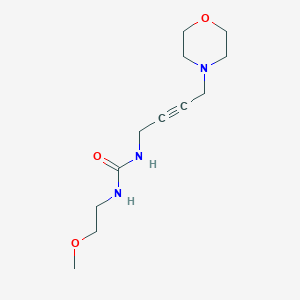

![molecular formula C14H12ClN3O B2518524 1-[(6-クロロ-3-ピリジニル)メチル]-4,6-ジメチル-2-オキソ-1,2-ジヒドロ-3-ピリジンカルボニトリル CAS No. 861207-79-6](/img/structure/B2518524.png)

1-[(6-クロロ-3-ピリジニル)メチル]-4,6-ジメチル-2-オキソ-1,2-ジヒドロ-3-ピリジンカルボニトリル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(6-Chloro-3-pyridinyl)methyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C14H12ClN3O and its molecular weight is 273.72. The purity is usually 95%.

BenchChem offers high-quality 1-[(6-Chloro-3-pyridinyl)methyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(6-Chloro-3-pyridinyl)methyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

光触媒と環境修復

- 光触媒分解: この化合物は、その光触媒特性について研究されています。特に、水溶液中の有機汚染物質の分解に関与できます。研究者らは、クロロニコチン酸、1-[(6-クロロ-3-ピリジニル)メチル]-2-イミダゾリジンオン、および1-[(6-クロロ-3-ピリジニル)メチル]-N-ニトロソ-2-イミダゾリジミンを含むいくつかの光分解生成物を特定しました 。これらの発見は、環境修復における可能性を示しています。

結論

要約すると、1-[(6-クロロ-3-ピリジニル)メチル]-4,6-ジメチル-2-オキソ-1,2-ジヒドロ-3-ピリジンカルボニトリルは、環境修復から創薬や合成化学に至るまで、さまざまな分野で有望です。しかし、その可能性を最大限に引き出し、新しい用途を探求するためには、継続的な研究が不可欠です 。さらに詳細が必要な場合や追加の質問がある場合は、お気軽にお問い合わせください!😊

作用機序

Target of Action

The primary target of 1-[(6-Chloro-3-pyridinyl)methyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, also known as Imidacloprid, is the nicotinic acetylcholine receptor (nAChR) of insects . The nAChR plays a crucial role in the transmission of nerve impulses in the nervous system of insects .

Mode of Action

Imidacloprid acts as an agonist at the postsynaptic nicotinic acetylcholine receptor of insects . It mimics the action of acetylcholine, a neurotransmitter, by binding to these receptors and exciting specific nerve cells . This leads to the overstimulation of the nervous system of insects, resulting in their paralysis and eventual death .

Biochemical Pathways

The action of Imidacloprid affects the normal functioning of the nervous system in insects. By binding to the nAChR, it disrupts the normal flow of nerve impulses, leading to the overexcitation of nerves . This overexcitation can lead to a variety of downstream effects, including loss of coordination, paralysis, and ultimately, death .

Pharmacokinetics

It is known that imidacloprid is poorly ionized in neutral media, which allows it to pass easily through insect lipophilic barriers . This property likely contributes to its bioavailability and effectiveness as an insecticide .

Result of Action

The molecular and cellular effects of Imidacloprid’s action include the overstimulation of nerve cells, leading to loss of coordination and paralysis in insects . At the cellular level, this is characterized by an influx of ions through the nAChR, leading to depolarization and the propagation of nerve impulses . The overexcitation of the nervous system eventually leads to the death of the insect .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Imidacloprid. For instance, the presence of certain microorganisms in the environment can lead to the degradation of Imidacloprid, reducing its effectiveness . Additionally, the pH of the environment can affect the ionization of Imidacloprid, potentially influencing its ability to pass through insect lipophilic barriers .

生化学分析

Biochemical Properties

1-[(6-Chloro-3-pyridinyl)methyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile plays a significant role in biochemical reactions, particularly in its interaction with nicotinic acetylcholine receptors. These receptors are critical for neurotransmission in both insects and mammals. The compound acts as an agonist at these receptors, mimicking the action of acetylcholine, a neurotransmitter. This interaction leads to the excitation of nerve cells, which can result in paralysis and death in insects . The specificity of this compound for insect receptors over mammalian receptors is due to differences in receptor structure and binding affinity .

Cellular Effects

The effects of 1-[(6-Chloro-3-pyridinyl)methyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile on various cell types are profound. In insects, it causes overstimulation of the nervous system, leading to symptoms such as tremors, paralysis, and eventually death . In mammalian cells, the compound has a much lower affinity for nicotinic acetylcholine receptors, resulting in minimal effects at low concentrations. At higher concentrations, it can affect cell signaling pathways, gene expression, and cellular metabolism, potentially leading to neurotoxicity .

Molecular Mechanism

At the molecular level, 1-[(6-Chloro-3-pyridinyl)methyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile exerts its effects by binding to the nicotinic acetylcholine receptors. This binding leads to the opening of ion channels, allowing the influx of sodium ions and the subsequent depolarization of the neuron . The compound’s structure allows it to fit into the receptor’s binding site, mimicking acetylcholine. This action can lead to prolonged activation of the receptor, causing continuous nerve signal transmission and eventual neuronal fatigue .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[(6-Chloro-3-pyridinyl)methyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile have been observed to change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature conditions . Long-term exposure studies have shown that the compound can lead to chronic neurotoxicity in insects, while in mammals, the effects are less pronounced but can include changes in behavior and motor function at high doses .

Dosage Effects in Animal Models

The effects of 1-[(6-Chloro-3-pyridinyl)methyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile vary with dosage in animal models. In insects, low doses can cause mild symptoms, while higher doses lead to rapid paralysis and death . In mammalian models, low doses are generally well-tolerated, but higher doses can result in neurotoxic effects, including tremors, convulsions, and in extreme cases, death . The threshold for toxicity is significantly higher in mammals compared to insects, reflecting the compound’s selectivity for insect nicotinic acetylcholine receptors .

Metabolic Pathways

1-[(6-Chloro-3-pyridinyl)methyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is metabolized through several pathways. In insects, it is primarily broken down by cytochrome P450 enzymes into less active metabolites . In mammals, the compound undergoes similar metabolic processes, with the liver playing a key role in its detoxification . The metabolites are then excreted via urine and feces .

Transport and Distribution

Within cells and tissues, 1-[(6-Chloro-3-pyridinyl)methyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is transported and distributed through passive diffusion and active transport mechanisms . The compound can cross cell membranes and accumulate in lipid-rich tissues due to its lipophilic nature . In insects, it is distributed throughout the nervous system, while in mammals, it is primarily found in the liver and kidneys .

Subcellular Localization

The subcellular localization of 1-[(6-Chloro-3-pyridinyl)methyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is predominantly within the cytoplasm and cell membranes . The compound’s lipophilicity allows it to integrate into lipid bilayers, affecting membrane fluidity and function . Additionally, it can localize to the endoplasmic reticulum and mitochondria, where it may influence cellular metabolism and energy production .

特性

IUPAC Name |

1-[(6-chloropyridin-3-yl)methyl]-4,6-dimethyl-2-oxopyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O/c1-9-5-10(2)18(14(19)12(9)6-16)8-11-3-4-13(15)17-7-11/h3-5,7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBAHTZRJCRPBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC2=CN=C(C=C2)Cl)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

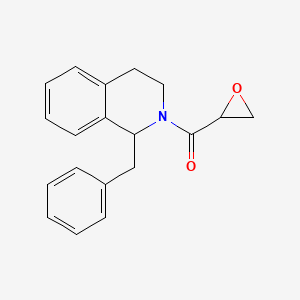

![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2518444.png)

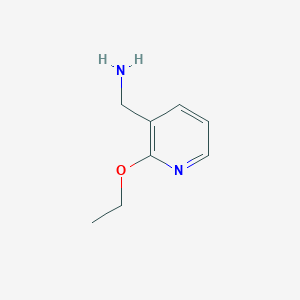

![4-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]quinazoline](/img/structure/B2518449.png)

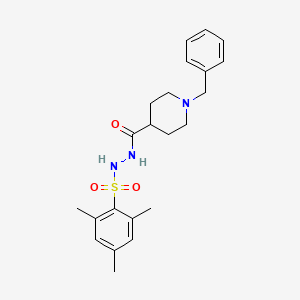

![2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2518451.png)

![methyl 2-{[5-(1-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2518452.png)

![1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2518454.png)

![2-Methyl-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518455.png)

![4-[butyl(ethyl)sulfamoyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2518456.png)

![N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide](/img/structure/B2518461.png)